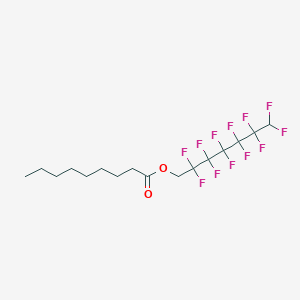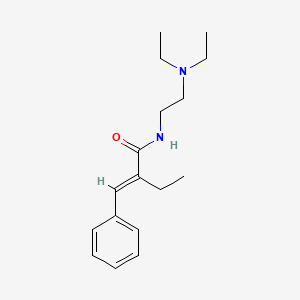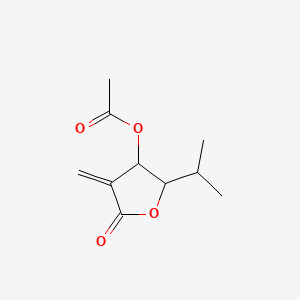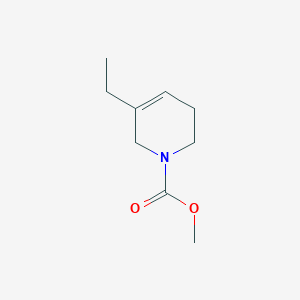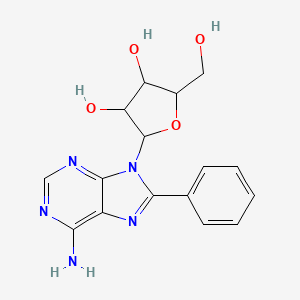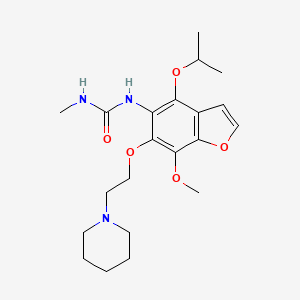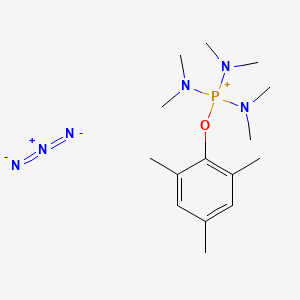
Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide is a complex organophosphorus compound It is characterized by the presence of dimethylamino groups, a trimethylphenoxy group, and an azide group attached to a phosphorus atom
Métodos De Preparación
The synthesis of Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide typically involves the reaction of tris(dimethylamino)phosphine with 2,4,6-trimethylphenol and an azide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
Análisis De Reacciones Químicas
Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form corresponding oxides.
Reduction: Can be reduced to form phosphine derivatives.
Substitution: Undergoes substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide involves its interaction with molecular targets through its reactive functional groups. The dimethylamino groups and the azide group play key roles in its reactivity, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide can be compared with similar compounds such as:
Tris(dimethylamino)phosphine: Shares the dimethylamino groups but lacks the trimethylphenoxy and azide groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains trimethoxyphenyl groups instead of trimethylphenoxy groups.
2,4,6-Tris(dimethylaminomethyl)phenol: Contains dimethylaminomethyl groups attached to a phenol ring. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
73014-63-8 |
|---|---|
Fórmula molecular |
C15H29N6OP |
Peso molecular |
340.40 g/mol |
Nombre IUPAC |
tris(dimethylamino)-(2,4,6-trimethylphenoxy)phosphanium;azide |
InChI |
InChI=1S/C15H29N3OP.N3/c1-12-10-13(2)15(14(3)11-12)19-20(16(4)5,17(6)7)18(8)9;1-3-2/h10-11H,1-9H3;/q+1;-1 |
Clave InChI |
PUMSIJXCLJJLFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)O[P+](N(C)C)(N(C)C)N(C)C)C.[N-]=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



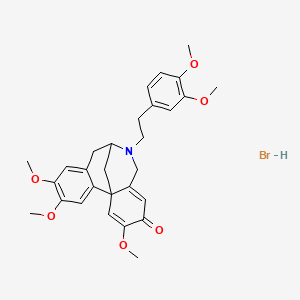
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)


![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
